N-(3-Oxodecanoyl)-L-homoserine lactone

Quorum Sensing Pseudomonas aeruginosa LasR Receptor

AHL cross-reactivity compromises QS pathway dissection. 3-Oxo-C10-HSL (CAS 127279-03-2) delivers receptor-level selectivity for unambiguous experimental outcomes. • Preferential QscR agonism over LasR enables decoupled virulence-pathway analysis. • Concentration-dependent biphasic biofilm regulation (10-100 μM) in Vibrio spp. • NF-κB-mediated immunomodulation not replicated by shorter-chain AHLs. Supplied ≥98% pure; -20°C storage; wet-ice global shipping.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 127279-03-2
Cat. No. B137644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Oxodecanoyl)-L-homoserine lactone
CAS127279-03-2
SynonymsResidues, tin-refining
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CC(=O)NC1CCOC1=O
InChIInChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1
InChIKeyKYGIKEQVUKTKRR-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Properties of 3-Oxo-C10-HSL


N-(3-Oxodecanoyl)-L-homoserine lactone (3-Oxo-C10-HSL, CAS 127279-03-2) is an acyl-homoserine lactone (AHL) that functions as a key quorum sensing (QS) signal molecule in Gram-negative bacteria [1]. It is characterized by a 10-carbon acyl chain with a 3-oxo substitution and an L-homoserine lactone ring, conferring specific receptor-binding properties that distinguish it from other AHLs in terms of bacterial species interaction, biofilm regulation, and host immune modulation [2].

Quorum Sensing Pathway AHL receptor selectivity and signaling studies
Biofilm Dynamics Concentration-dependent biofilm modulation assays
Host-Pathogen Interaction NF-\u03BAB pathway response and cytokine profiling

Irreplaceability of 3-Oxo-C10-HSL


N-(3-Oxodecanoyl)-L-homoserine lactone (3-Oxo-C10-HSL) cannot be substituted by other N-acyl-homoserine lactones (AHLs) without fundamentally altering experimental outcomes. AHLs exhibit strict chain-length specificity and oxidation-state dependence in their interactions with LuxR-type receptors [1]. For instance, 3-Oxo-C10-HSL shows distinct receptor activation profiles at LasR and QscR compared to 3-Oxo-C12-HSL, and its effects on biofilm formation, virulence, and host immunomodulation are concentration-dependent and species-specific [2]. Generic substitution with C6-HSL or C8-HSL, for example, would yield divergent and non-comparable results in assays for nitrogen removal, biofilm regulation, or anti-inflammatory activity, as detailed in the evidence below.

AHL chain-length mismatch: Shorter-chain AHLs (e.g., C4-HSL, C6-HSL) may not replicate the LasR/QscR activation bias observed with 3-Oxo-C10-HSL.
Oxidation-state requirement: The 3-oxo group is essential for high-affinity LasR interaction; unsubstituted or 3-hydroxy analogs may weaken receptor engagement.
Host immunomodulation profile: C4-HSL and C6-HSL may lack the NF-\u03BAB pathway modulation reported for 3-Oxo-C10-HSL, altering host-cell response endpoints.

Quantitative Evidence for 3-Oxo-C10-HSL


LasR Activation vs. 3-Oxo-C12-HSL

In a biosensor assay, 3-Oxo-C10-HSL demonstrated an EC50 of 1.0 × 10⁻⁸ M (10 nM) for LasR activation, whereas the native ligand 3-Oxo-C12-HSL exhibited a significantly lower EC50 of 1.5 ± 0.7 nM [1]. This 10-fold difference in potency confirms that 3-Oxo-C10-HSL is a weaker LasR agonist, a property that allows it to be used as a tool to probe receptor selectivity or to screen for antagonists without saturating the system, unlike the high-potency 3-Oxo-C12-HSL [2].

LasR Activation vs. 3-Oxo-C12-HSL
Cross-study
EC50: 10 nM (3-Oxo-C10-HSL) vs. 1.5 nM (3-Oxo-C12-HSL)
~6.7-fold lower potency
Supports LasR partial agonism and antagonist screening studies
Biosensor EC50; potency context may vary across assay platforms
Quorum Sensing Pseudomonas aeruginosa LasR Receptor

QscR Activation Preference over LasR

In contrast to 3-Oxo-C12-HSL, which activates both LasR and QscR, 3-Oxo-C10-HSL preferentially activates the QscR receptor [1]. Studies show that QscR responds to 3-Oxo-C10-HSL better than it does to 3-Oxo-C12-HSL [2]. This differential receptor bias is crucial because LasR activation promotes virulence, while QscR activation can repress LasR and thus attenuate virulence [3].

QscR Activation Preference over LasR
Class-level
Preferentially activates QscR
3-Oxo-C12-HSL activates both LasR and QscR
Enables LasR/QscR pathway decoupling in virulence research
Receptor selectivity from reporter assays; class-level inference
Pseudomonas aeruginosa QscR Receptor Virulence Regulation

Biphasic Biofilm Formation Regulation

Exogenous 3-Oxo-C10-HSL modulates biofilm formation in V. alginolyticus in a biphasic manner: moderate concentrations (10 and 20 μM) induced or enhanced biofilm formation, while high concentrations (40 and 100 μM) did not significantly improve and even inhibited biofilm formation [1]. In contrast, C6-HSL and C8-HSL show monotonic, concentration-dependent promotion of biofilm formation in other species, such as Acinetobacter sp., where C6-HSL significantly accelerated biofilm formation at low nM concentrations [2].

Biphasic Biofilm Formation Regulation
Cross-study
10–20 \u03BCM: enhancement
40–100 \u03BCM: inhibition
Supports concentration-dependent biofilm modulation studies
Vibrio model; biphasic response may be species-specific
Biofilm Vibrio alginolyticus Concentration-Dependent

Anti-Inflammatory Activity via NF-κB Inhibition

3-Oxo-C10-HSL (25 μmol/L) significantly reduced LPS-induced mRNA levels of IL-6, IL-1β, TNF-α, and MCP-1 in RAW264.7 macrophages, and inhibited NF-κBp65 phosphorylation [1]. This anti-inflammatory effect is not consistently observed with shorter-chain AHLs like C4-HSL or C6-HSL, which are primarily involved in bacterial QS without notable host immunomodulatory activity at comparable concentrations.

NF-\u03BAB Pathway Inhibition in Macrophages
Class-level
25 \u03BCmol/L: reduced IL-6, IL-1\u03B2, TNF-\u03B1, MCP-1 mRNA
Inhibited NF-\u03BABp65 phosphorylation
Supports host-cell NF-\u03BAB pathway response profiling
RAW264.7 macrophage model; immunomodulatory endpoints require further validation
Immunomodulation RAW264.7 Macrophages NF-κB

Nutrient Removal in Algal-Bacterial Consortia

In a dialysis membrane-coupled algal-bacterial photobioreactor, addition of 3-Oxo-C10-HSL enhanced total nitrogen and total phosphorus removal and increased biomass, with genes associated with nitrogen metabolism, the TCA cycle, and glycolysis being more abundant in the 3-Oxo-C10-HSL and C6-HSL groups compared to control [1]. Notably, C6-HSL achieved the highest nitrogen (80.39%) and phosphorus (53.01%) removal efficiencies, while 3-Oxo-C10-HSL showed a similar but less pronounced enhancement, and C4-HSL had a distinct, weaker effect [1].

Nutrient Removal in Algal-Bacterial Consortia
Cross-study
Enhanced TN/TP removal; increased metabolic gene abundance
C6-HSL: 80.4% TN, 53.0% TP removal
Supports microbial consortia nutrient-removal research
Bioreactor context; efficacy order may differ across system designs
Wastewater Treatment Algal-Bacterial Symbiosis Nutrient Removal

Applications of 3-Oxo-C10-HSL


LasR vs. QscR Signaling in Virulence Studies

3-Oxo-C10-HSL is the preferred ligand for studies requiring selective activation of QscR over LasR, due to its preferential binding to QscR and weaker LasR agonism compared to 3-Oxo-C12-HSL [1]. This allows researchers to decouple the virulence-promoting LasR pathway from the virulence-repressing QscR pathway, enabling precise investigation of each receptor's role in pathogenesis [2].

Concentration-Dependent Biofilm Modulation in Vibrio

For research on biofilm dynamics in Vibrio alginolyticus or related marine pathogens, 3-Oxo-C10-HSL is essential due to its unique biphasic regulatory effect (enhancement at 10-20 μM, inhibition at 40-100 μM) [3]. Substituting with other AHLs would fail to replicate this concentration-dependent switch, which is critical for understanding environmental and host-associated biofilm formation.

Host Immunomodulation by Quorum Sensing

3-Oxo-C10-HSL is a key tool for studying the non-canonical, host-directed effects of bacterial AHLs, particularly its ability to inhibit NF-κB-mediated inflammatory responses in macrophages [4]. This property is not shared by shorter-chain AHLs, making 3-Oxo-C10-HSL the compound of choice for research at the interface of microbiology and immunology.

Nutrient Removal Optimization in Algal-Bacterial Systems

In engineered algal-bacterial consortia for wastewater treatment, 3-Oxo-C10-HSL can be used to enhance nitrogen and phosphorus removal and stimulate metabolic coupling, as evidenced by increased abundance of key metabolic genes [5]. Its intermediate efficacy between C4-HSL and C6-HSL allows for fine-tuned process optimization without the overly potent effects of C6-HSL.

Application
Selection Property
Validation Focus
LasR vs. QscR Signaling in Virulence Studies
QscR-preferential receptor activation
LasR/QscR pathway decoupling and virulence phenotype assays
Concentration-Dependent Biofilm Modulation in Vibrio
Biphasic concentration-response profile
Biofilm formation dose-response validation
Host Immunomodulation by Quorum Sensing
Host-cell NF-\u03BAB pathway modulation
Cytokine and NF-\u03BAB phosphorylation profiling
Nutrient Removal Optimization in Algal-Bacterial Systems
Metabolic coupling context in photobioreactors
Nutrient removal performance and metabolic gene analysis

Technical Documentation Hub

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